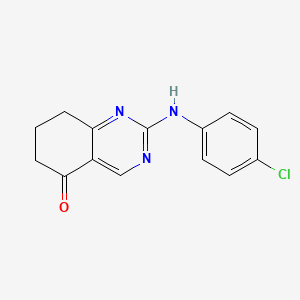

2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one

描述

2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with a ketone group at position 5 and a 4-chlorophenylamino substituent at position 2. Quinazolinones are heterocyclic compounds of significant pharmacological interest due to their structural versatility and bioactivity. This compound’s core framework allows for diverse chemical modifications, making it a scaffold for drug discovery. Its synthesis typically involves multi-component reactions or substitution modifications on the quinazolinone backbone .

The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, such as enzymes or receptors, by modulating electronic and steric properties .

属性

分子式 |

C14H12ClN3O |

|---|---|

分子量 |

273.72 g/mol |

IUPAC 名称 |

2-(4-chloroanilino)-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C14H12ClN3O/c15-9-4-6-10(7-5-9)17-14-16-8-11-12(18-14)2-1-3-13(11)19/h4-8H,1-3H2,(H,16,17,18) |

InChI 键 |

OSHAOOHCRQUKHX-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-((4-氯苯基)氨基)-7,8-二氢喹唑啉-5(6H)-酮的合成通常涉及 4-氯苯胺与合适的喹唑啉酮前体之间的反应。一种常见的方法是将 4-氯苯胺与 2-氨基苯甲酰胺在酸性条件下缩合,然后环化形成喹唑啉酮环。反应通常在盐酸或硫酸等催化剂存在下进行,反应混合物被加热以促进所需产物的形成。

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产率和产品的纯度。此外,重结晶和色谱等纯化技术用于获得纯形式的化合物。

化学反应分析

反应类型

2-((4-氯苯基)氨基)-7,8-二氢喹唑啉-5(6H)-酮可以发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成具有不同官能团的喹唑啉酮衍生物。

还原: 还原反应可以将该化合物转化为相应的胺衍生物。

取代: 氯苯基基团可以发生亲核取代反应以引入不同的取代基。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺、硫醇和醇盐等亲核试剂可用于取代反应。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生具有羟基或羰基的喹唑啉酮衍生物,而还原可能会产生胺衍生物。

科学研究应用

化学: 它是合成更复杂的喹唑啉酮衍生物的构建单元。

生物学: 该化合物表现出抗菌和抗癌活性等生物活性。

医学: 它在治疗癌症和细菌感染等疾病方面具有潜在的治疗应用。

工业: 该化合物可用于开发药物和农用化学品。

作用机制

2-((4-氯苯基)氨基)-7,8-二氢喹唑啉-5(6H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会抑制某些酶或受体的活性,从而导致其生物学效应。例如,它可能会通过干扰细胞信号通路或诱导凋亡来抑制癌细胞的生长。

相似化合物的比较

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural diversity, with variations in substituents and saturation levels directly impacting their physicochemical and biological properties. Below is a detailed comparison of 2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one with key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Findings:

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the parent compound confers moderate lipophilicity, favoring membrane penetration. Furan-containing analogs () may target neurological pathways, as furan derivatives are known for CNS activity .

Impact of Saturation: The dihydroquinazolinone core (C7-C8 saturation) reduces aromaticity, possibly lowering cytotoxicity compared to fully unsaturated quinazolines .

Piperazine-containing analogs () exhibit enhanced pharmacokinetic profiles due to improved solubility and metabolic stability .

Synthetic Accessibility :

- Ultrasound-mediated synthesis () and selective crystallization () are critical for producing high-purity analogs with complex substituents .

生物活性

2-((4-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one, a compound with the CAS number 1383718-49-7, has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The chemical formula of this compound is , with a molecular weight of 273.72 g/mol. The compound features a quinazolinone structure, which is known for various pharmacological properties.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 273.72 g/mol |

| CAS Number | 1383718-49-7 |

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinones exhibit significant anticancer properties. Specifically, compounds related to this compound have shown pro-apoptotic effects in various cancer cell lines. For example:

- Mechanism of Action : The compound induces apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin, leading to cell cycle arrest in the G2/M phase.

- IC50 Values : In studies involving prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549), the IC50 values ranged from approximately 0.85 μM to 3.32 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the quinazolinone scaffold can enhance biological activity. For instance:

- Substituents : The presence of halogen substituents like chlorine on the phenyl ring significantly affects the compound's potency against cancer cells.

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases potency |

| Methyl | Moderate effect |

| Hydroxyl | Decreases potency |

Antiviral Activity

In addition to anticancer properties, there is emerging evidence suggesting potential antiviral activity. Certain analogues of quinazolinones have demonstrated efficacy against viral infections by targeting viral replication processes .

Case Studies

- Study on Hepatocellular Carcinoma : A recent study highlighted that this compound derivatives exhibited significant cytotoxicity against HepG2 cells with an IC50 value of 1.81 μM .

- Prostate Cancer Research : In another study focusing on hormone-resistant prostate cancer cells (PC-3), the compound caused significant apoptosis and cell cycle arrest, indicating its potential as a therapeutic agent in resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。